molecular formula C23H22Cl2N2O3 B11325656 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11325656
M. Wt: 445.3 g/mol
InChI Key: JHAYAKJCBSUBBK-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperidine, typically under reflux conditions.

    Chlorination: The final step involves the chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar core structure but lacking the piperidine and chlorophenyl substituents.

    N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and piperidine substitution make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

6-chloro-N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22Cl2N2O3/c24-15-8-9-21-17(12-15)20(28)13-22(30-21)23(29)26-14-19(27-10-4-1-5-11-27)16-6-2-3-7-18(16)25/h2-3,6-9,12-13,19H,1,4-5,10-11,14H2,(H,26,29)

InChI Key

JHAYAKJCBSUBBK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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